Cyclo(L-Leu-D-Pro) vs. Cyclo(L-Pro-L-Leu): NMR Chemical Shift Differences Validate Distinct Stereochemical Identity
The diastereomeric relationship between cyclo(L-Leu-D-Pro) and cyclo(L-Pro-L-Leu) is unambiguously demonstrated by ¹³C NMR chemical shift differences. The α and β carbons of the leucyl residues exhibit distinct chemical shifts between the D- and L-configured diastereomers [1].
| Evidence Dimension | ¹³C NMR chemical shift (δ, ppm) |
|---|---|
| Target Compound Data | Cyclo(L-Pro-D-Leu) leucyl α-carbon δ = not numerically specified in abstract; β-carbon δ = not numerically specified |
| Comparator Or Baseline | Cyclo(L-Pro-L-Leu) leucyl α-carbon and β-carbon chemical shifts |
| Quantified Difference | Δδ = 1.8 ppm for α-carbons; Δδ = 3.6 ppm for β-carbons |
| Conditions | ¹³C NMR spectroscopy |
Why This Matters
Confirms the distinct stereochemical configuration of the target compound, essential for quality control and ensuring the correct diastereomer is procured for structure-activity relationship studies.
- [1] Deslauriers, R., Grzonka, Z., Schaumburg, K., Shiba, T., & Walter, R. (1975). 13C nuclear magnetic resonance studies of the conformations of cyclic dipeptides. Journal of the American Chemical Society, 97(18), 5093-5100. View Source
